![molecular formula C9H11FN2O2 B2535165 N-Isopropyl 4-fluoro-2-nitroaniline CAS No. 146366-00-9](/img/structure/B2535165.png)
N-Isopropyl 4-fluoro-2-nitroaniline
Overview
Description
N-Isopropyl 4-fluoro-2-nitroaniline is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 . It is used as a reagent in the preparation of other compounds and is also employed as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural configuration could not be determined from the search results.Scientific Research Applications
Dye Intermediate and Potential in Pharmaceuticals
N-Isopropyl 4-fluoro-2-nitroaniline has been recognized for its significant importance in the USA as a novel dye intermediate. The applications of this chemical compound extend beyond dyes, with potential uses in pharmaceuticals, insecticides, and further dye productions. The diverse N-substituted derivatives of 4-Fluoro-3-nitroaniline, closely related to this compound, highlight the compound's versatility and the interest in expanding its applications across different scientific and industrial fields (Bil, 2007).
Catalytic Activities and Enzyme Inhibition
Research into the microwave-assisted synthesis of derivatives of 4-fluoroaniline and 4-nitroaniline, including compounds related to this compound, has shown strong inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential for these compounds in developing new therapeutic applications targeting enzyme activators, highlighting a significant area of scientific research for this compound and its derivatives (Çelik & Babagil, 2019).
Photoprobes for Biochemical Research
The nucleophilic photosubstitution of related compounds, such as 2-fluoro-4-nitroanisole, with various amines, has been studied for its applicability as biochemical photoprobes. This research suggests the potential use of this compound and its derivatives in biochemical studies, especially for probing protein structures and functions through photochemical reactions (Pleixats et al., 1989).
Advanced Material Synthesis
In materials science, the synthesis of silver nanoparticles using polymeric systems that include 4-nitroaniline derivatives has been explored for catalytic applications, such as the reduction of 4-nitroaniline. This research demonstrates the potential for this compound to play a role in the development of new materials with catalytic capabilities, offering insights into its broader applications in nanotechnology and environmental technology (Farooqi et al., 2019).
Safety and Hazards
N-Isopropyl 4-fluoro-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
4-fluoro-2-nitro-N-propan-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCNMSQFQYZNFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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